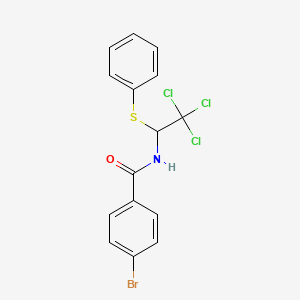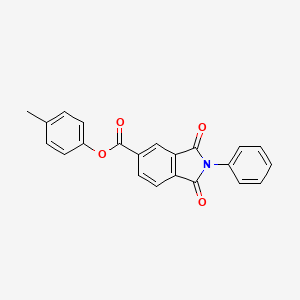![molecular formula C26H25N2O3P B11709811 4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a unique combination of functional groups, including a phosphoroso group, an oxazole ring, and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phosphoroso group and the morpholine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The phosphoroso group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphoroso group yields phosphine oxides, while reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Aplicaciones Científicas De Investigación
4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The phosphoroso group can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. The oxazole ring and morpholine moiety contribute to the compound’s overall reactivity and binding affinity, enabling it to modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl methylphenyl phosphate: Shares the diphenylphosphoroso group but lacks the oxazole and morpholine moieties.
Phenylboronic ester derivatives: Contain similar aromatic structures but differ in functional groups and overall reactivity.
Uniqueness
4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and morpholine moiety, in addition to the diphenylphosphoroso group, allows for a wide range of applications and reactivity profiles not seen in similar compounds.
Propiedades
Fórmula molecular |
C26H25N2O3P |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-[4-diphenylphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C26H25N2O3P/c1-20-12-14-21(15-13-20)24-27-25(26(31-24)28-16-18-30-19-17-28)32(29,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3 |
Clave InChI |
APJRCYYMTABKQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)

